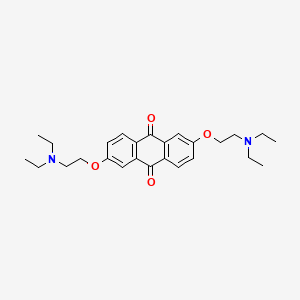
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone
Overview
Description
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is a synthetic dye belonging to the anthraquinone family. It is commonly used in the textile industry to dye polyester, nylon, and acetate fibers. This compound is known for its vibrant color and stability, making it a popular choice for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone typically involves the reaction of anthraquinone with diethylaminoethanol under specific conditions. The process generally includes:
Starting Materials: Anthraquinone and diethylaminoethanol.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Compounds with different functional groups replacing the diethylamino groups.
Scientific Research Applications
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone has diverse applications in scientific research, including:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with cellular proteins.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-(diethylamino)ethyl)aminoanthraquinone: Another anthraquinone derivative with similar dyeing properties.
1,4-Bis(benzyloxy)-5,8-dichloroanthraquinone: Used in similar applications but with different functional groups.
3,6-Bis(dimethylamino)-9(10H)-acridinethione: A related compound with distinct chemical properties.
Uniqueness
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is unique due to its specific diethylaminoethoxy groups, which provide distinct chemical and physical properties. These groups enhance its solubility and stability, making it particularly effective as a dye and in various research applications.
Properties
IUPAC Name |
2,6-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)25(29)22-12-10-20(18-24(22)26(21)30)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVBCTKXORWDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35697-34-8 (dihydrochloride) | |
| Record name | Rmi 10024 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30189211 | |
| Record name | Rmi 10024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35697-33-7 | |
| Record name | Rmi 10024 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rmi 10024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


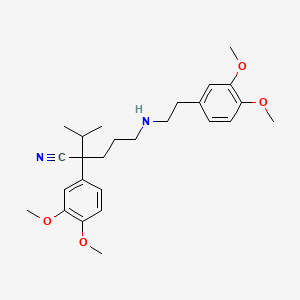
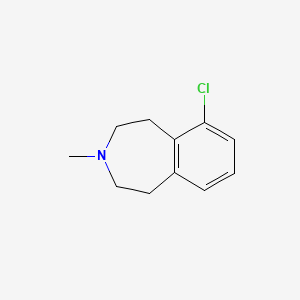

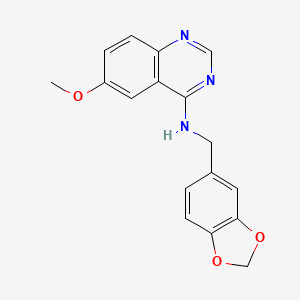
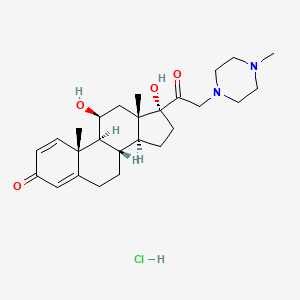
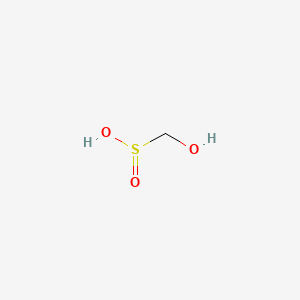

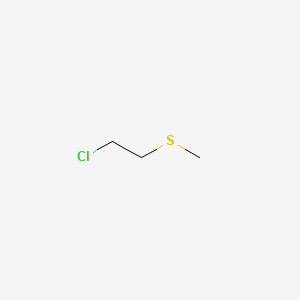




![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)

